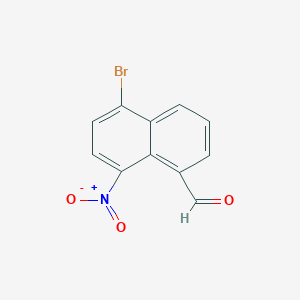
5-Bromo-8-nitro-1-naphthaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-8-nitro-1-naphthaldehyde is an organic compound with the molecular formula C11H6BrNO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-nitro-1-naphthaldehyde typically involves the bromination and nitration of 1-naphthaldehyde. One common method includes the following steps:
Bromination: 1-naphthaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 8-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 5-Bromo-8-nitro-1-naphthoic acid.
Reduction: 5-Bromo-8-amino-1-naphthaldehyde.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-8-nitro-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Bromo-8-nitro-1-naphthaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. The bromine atom can participate in electrophilic substitution reactions, further modifying the compound’s activity.
類似化合物との比較
5-Bromo-1-naphthaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitro-1-naphthaldehyde:
5-Chloro-8-nitro-1-naphthaldehyde: Similar structure but with chlorine instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: 5-Bromo-8-nitro-1-naphthaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse applications in various fields of research.
特性
分子式 |
C11H6BrNO3 |
|---|---|
分子量 |
280.07 g/mol |
IUPAC名 |
5-bromo-8-nitronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H6BrNO3/c12-9-4-5-10(13(15)16)11-7(6-14)2-1-3-8(9)11/h1-6H |
InChIキー |
PELZLDYCMWFUJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)C(=CC=C2[N+](=O)[O-])Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


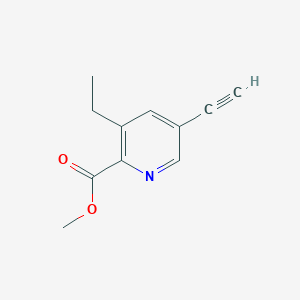
![benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate](/img/structure/B13928681.png)
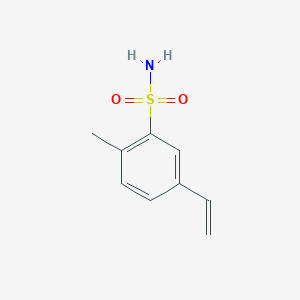
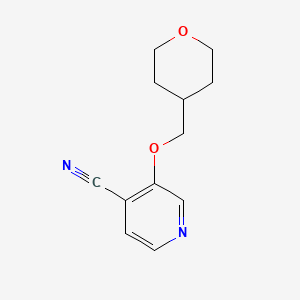
![2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B13928704.png)
![N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide](/img/structure/B13928710.png)
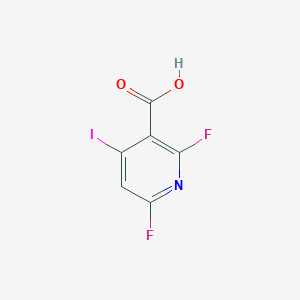


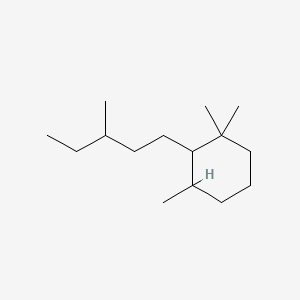
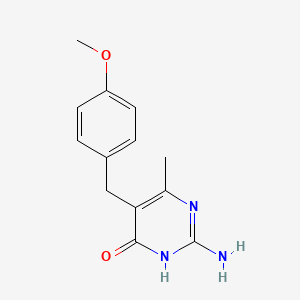
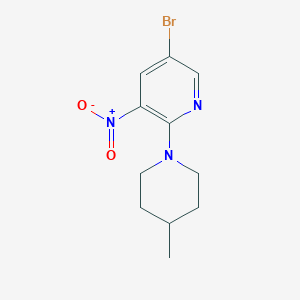
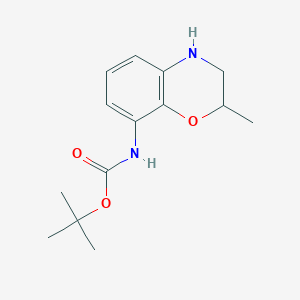
![6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol](/img/structure/B13928751.png)
